Lintitript

Receptor pharmacology Radioligand binding CCK1 antagonist screening

CCK1 antagonist selection critically impacts translational research outcomes. Lintitript (SR 27897) offers validated differentiation: • 645-fold higher CCK1 affinity vs lorglumide (Ki 0.2 vs 129 nM) for definitive binding assays • Only CCK1 antagonist with human gastric emptying data (20% lag reduction) for translational GI studies • Solved human CCKAR co-crystal structure (PDB: 7F8U) for molecular docking campaigns Supplied ≥98% pure; DMSO-soluble; +4°C storage. Bulk packaging available.

Molecular Formula C20H14ClN3O3S
Molecular Weight 411.9 g/mol
CAS No. 136381-85-6
Cat. No. B1675547
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLintitript
CAS136381-85-6
Synonyms1-((2-(4-(2-chlorophenyl)thiazol-2-yl)aminocarbonyl)indolyl)acetic acid
Lintitript
SR 27897
SR 27897B
SR-27897
SR-27897B
Molecular FormulaC20H14ClN3O3S
Molecular Weight411.9 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=C(N2CC(=O)O)C(=O)NC3=NC(=CS3)C4=CC=CC=C4Cl
InChIInChI=1S/C20H14ClN3O3S/c21-14-7-3-2-6-13(14)15-11-28-20(22-15)23-19(27)17-9-12-5-1-4-8-16(12)24(17)10-18(25)26/h1-9,11H,10H2,(H,25,26)(H,22,23,27)
InChIKeyILNRQFBVVQUOLP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Lintitript (SR 27897) for CCK1 Receptor Research: Product Specifications and Scientific Profile


Lintitript (SR 27897; CAS 136381-85-6) is a non-peptide, competitive antagonist of the cholecystokinin type 1 (CCK1, formerly CCK-A) receptor . With a molecular weight of 411.86 Da and the formula C₂₀H₁₄ClN₃O₃S, it belongs to the indolyl carboxylic acid derivative class and was developed by Sanofi-Synthélabo as an orally active small molecule that reached Phase II clinical trials for pancreatic cancer and appetite disorders [1]. Lintitript is supplied as a solid with purity ≥98%, soluble in DMSO to 100 mM, and is stored at +4°C . Its mechanism involves competitive blockade of CCK1 receptors, which modulate feeding behaviour, pancreatic secretion, gallbladder contraction, and gastrointestinal motility [1].

Why Lintitript Cannot Be Substituted with Generic CCK1 Antagonists in Research


Although several small-molecule CCK1 receptor antagonists—including lorglumide, devazepide, and loxiglumide—are cited as compounds of choice for CCK-A receptor blockade [1], they are not interchangeable with lintitript. Each compound exhibits a distinct combination of binding affinity, selectivity ratio, functional tissue potency, in vivo pharmacodynamic profile, and clinical validation. Substituting lintitript with devazepide or lorglumide without accounting for these quantitative differences can produce divergent experimental outcomes, particularly in behavioural pharmacology, gastrointestinal motility studies, and translational models. The evidence below demonstrates that lintitript occupies a unique position in the CCK1 antagonist landscape defined by measurable, comparator-backed performance parameters.

Lintitript Quantitative Differentiation Guide: Evidence-Based Comparator Analysis for CCK1 Antagonist Selection


Superior CCK1 Receptor Binding Affinity Relative to Lorglumide

Lintitript exhibits a Ki of 0.2 nM at rat pancreatic CCK1 binding sites, representing a approximately 645-fold higher affinity than lorglumide (Ki = 129 nM) and a modest improvement over devazepide (Ki = 0.3 nM) [1][2][3]. All three compounds are non-peptide, competitive CCK1 antagonists, yet lintitript achieves the lowest absolute Ki value in this comparator set when measured in pancreatic membrane preparations.

Receptor pharmacology Radioligand binding CCK1 antagonist screening

Direct Head-to-Head Comparison: 7- to 50-Fold Greater In Vivo Behavioural Potency Versus Devazepide

In a direct head-to-head study by Poncelet et al. (1993), lintitript (SR 27897) and devazepide were compared in the same behavioural assays. Lintitript antagonized CCK-induced hypophagia with an ED₅₀ of 0.003 mg/kg i.p. and CCK-induced hypolocomotion with an ED₅₀ of 0.002 mg/kg i.p., versus devazepide ED₅₀ values of 0.02 and 0.1 mg/kg i.p., respectively. This represents approximately 7-fold and 50-fold greater potency for lintitript [1]. For CCK-induced cerebellar cGMP reduction in mice, lintitript ED₅₀ = 0.013 mg/kg versus devazepide ED₅₀ = 0.084 mg/kg (~6.5-fold difference).

Behavioural pharmacology In vivo CCK1 antagonism Feeding behaviour

Clinically Demonstrated Gastrokinetic Activity in Humans: Unique Translational Validation

Lintitript is the only CCK1 antagonist among its comparators with published human clinical data on gastric emptying of a physiological solid-liquid meal. In a randomized, double-blind, placebo-controlled crossover study (n = 9 healthy males), oral lintitript (15 mg) shortened the solid-phase gastric emptying lag period by 20% (P < 0.05), lowered the area under the curve (AUC) of solid emptying by 12% (P < 0.03), and reduced the half-emptying time by 13% (P < 0.03) versus placebo [1]. Lintitript also significantly increased postprandial plasma CCK release (P < 0.001) and reduced pancreatic polypeptide levels (P < 0.01), confirming target engagement in humans.

Gastrointestinal motility Clinical pharmacology Gastric emptying

High Functional Tissue Antagonism Potency: Gallbladder pA₂ of 9.57

In isolated guinea pig gallbladder preparations, lintitript competitively antagonized CCK-induced contractions with a pA₂ value of 9.57, corresponding to a K_B of approximately 0.27 nM [1]. As a cross-study comparator, lorglumide exhibited a pA₂ of 7.30 (K_B ≈ 50 nM) on guinea pig isolated ileum smooth muscle, and devazepide showed a pA₂ of 10.02 (K_B ≈ 0.095 nM) in the same ileum preparation [2]. While the tissue contexts differ, lintitript's gallbladder pA₂ positions it approximately 185-fold more potent than lorglumide at CCK1-mediated smooth muscle contraction, though somewhat less potent than devazepide in intestinal smooth muscle. Lintitript also antagonized CCK-stimulated amylase release in isolated rat pancreatic acini with pA₂ = 7.50 [1].

Smooth muscle pharmacology Gallbladder contractility Functional antagonist potency

Route-Independent, Long-Duration Pharmacodynamic Action with Near-Unity Oral Bioavailability Ratio

Both the Gully et al. (1993) peripheral pharmacology study and the Poncelet et al. (1993) neurobehavioural study independently reported that lintitript exhibits a long duration of action with no significant differences between oral (p.o.) and intravenous (i.v.) routes of administration [1][2]. In most behavioural tests, the i.p./p.o. potency ratio for lintitript was near unity, suggesting high oral bioavailability [2]. In contrast, devazepide has documented species-dependent variability in oral efficacy: its effectiveness in blocking CCK-stimulated pancreaticobiliary output is established in humans, but studies also note CNS ineffectiveness when administered centrally, highlighting route-dependent limitations [3]. In vivo, lintitript at 1 mg/kg i.v. completely reversed CCK-induced amylase secretion, and oral ED₅₀ values of 3 µg/kg (gastric emptying) and 72 µg/kg (gallbladder emptying) were demonstrated in mice [1].

Pharmacokinetics Oral bioavailability Duration of action

Validated Structural Pharmacology: CCKAR Co-Crystal Structure at 2.8 Å Resolution

Lintitript is one of only two small-molecule CCK1 antagonists (alongside devazepide) for which a high-resolution co-crystal structure with the human CCKAR has been solved and deposited in the Protein Data Bank [1]. The CCKAR–lintitript complex (PDB: 7F8U, 2.8 Å) and the CCKAR–devazepide complex (PDB: 7F8Y, 2.5 Å) were reported simultaneously in Nature Chemical Biology (2021, Volume 17, pages 1230–1237), revealing that both antagonists occupy a similar orthosteric pocket but with distinct residue interaction patterns—notably, polar interactions with N333⁶·⁵⁵ and R336⁶·⁵⁸ are critical for both ligands, yet the binding modes differ in the extracellular loop conformations they stabilize [1][2]. No co-crystal structure is available for lorglumide or loxiglumide with human CCKAR, making lintitript and devazepide the only structurally validated tools for structure-based CCK1 drug design.

Structural biology GPCR crystallography Structure-based drug design

Optimal Research and Industrial Application Scenarios for Lintitript (SR 27897)


CCK1 Receptor Radioligand Binding and Competitive Displacement Assays

Lintitript is the preferred unlabelled competitor for [¹²⁵I]CCK-8 displacement assays on CCK1 receptors, given its Ki of 0.2 nM and IC₅₀ of 0.58 nM at rat pancreatic CCK1 sites. Its approximately 645-fold affinity advantage over lorglumide (Ki = 129 nM) provides a significantly broader dynamic range for defining non-specific binding windows and generating high-confidence saturation and competition binding curves [1].

In Vivo Behavioural Pharmacology of Feeding and Satiety Pathways

For studies investigating peripheral CCK1 receptor-mediated hypophagia and hypolocomotion, lintitript achieves complete CCK1 blockade at ED₅₀ doses 7- to 50-fold lower than devazepide, as demonstrated in direct comparative testing [2]. Its near-unity oral/parenteral potency ratio supports flexible route selection without requiring dose re-optimization, making it especially suitable for chronic feeding studies and pair-feeding experimental designs [2][3].

Gastrointestinal Motility Research Requiring Human Translational Validation

Lintitript is uniquely positioned for gastrointestinal motility research because it is the only CCK1 antagonist with published human scintigraphic gastric emptying data demonstrating significant acceleration of solid-phase emptying (20% lag period reduction, 13% t₁/₂ reduction) [4]. Researchers designing translational studies of gastroparesis, functional dyspepsia, or CCK-mediated motility regulation should select lintitript to anchor preclinical findings to existing human pharmacodynamic benchmarks.

Structure-Based Drug Design Targeting CCKAR

Lintitript (PDB: 7F8U, 2.8 Å) and devazepide (PDB: 7F8Y, 2.5 Å) are the only two CCK1 antagonists with solved human CCKAR co-crystal structures [5]. For molecular docking campaigns, pharmacophore model generation, or mutagenesis studies aimed at understanding orthosteric pocket residue contributions (particularly N333⁶·⁵⁵ and R336⁶·⁵⁸), lintitript provides a structurally validated reference antagonist with atomic-level binding pose information unavailable for lorglumide or loxiglumide.

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